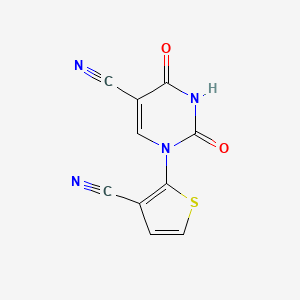

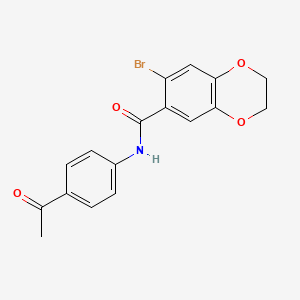

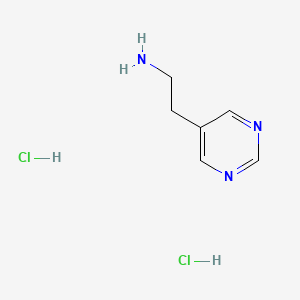

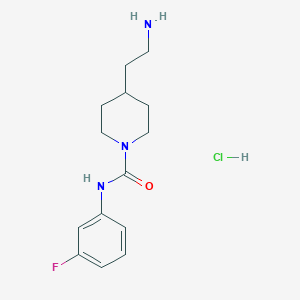

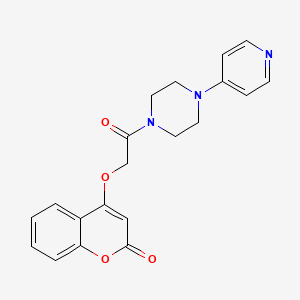

![molecular formula C24H29N3O B2643290 1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847394-65-4](/img/structure/B2643290.png)

1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a synthetic compound that has gained attention in scientific research for its potential use in various fields. It is a pyrrolidone derivative that has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Structural Characterization and Molecular Interactions

The title compound has been studied for its unique structural features, such as dihedral angles between the benzene and pyridine rings and the benzimidazole mean plane. The presence of intramolecular N—H⋯O hydrogen bonds and intermolecular O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds in the crystal structure, which link the components into layers, indicates its potential for structural studies and materials science applications (Liu et al., 2012).

Potential Biological Activities

A series of new pyrrole derivatives, designed as chemical analogs of 1,4-dihydropyridines drugs, have been synthesized and tested for their biological activities. The compounds showed minimal phytotoxicity and varying degrees of acute toxicity on different species, indicating potential as molecules with biological activity. Further research could explore their applications in pharmacology and toxicology (Ivan et al., 2021).

Antimicrobial and Antioxidant Properties

Newly synthesized diverse poly-functionalized tri-heterocyclic benzothiazole derivatives have exhibited promising antibacterial, antioxidant, and antitubercular activities. This highlights their potential in developing new therapeutic agents (Bhoi et al., 2016).

Inhibitory Effects on TNF-alpha Expression

Hexahydroimidazo[1,2-a]pyridines derivatives have shown the ability to inhibit inducible TNF-alpha promoter activity in T cells, suggesting their role in immunomodulation and potential therapeutic applications in inflammation and autoimmune diseases (Rether et al., 2008).

properties

IUPAC Name |

1-(4-ethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O/c1-4-18-9-11-20(12-10-18)27-16-19(15-23(27)28)24-25-21-7-5-6-8-22(21)26(24)14-13-17(2)3/h5-12,17,19H,4,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLUXICMHBDNMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2643219.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643220.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2643222.png)

![(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2643224.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2643225.png)